

In-depth Technical Guide on the Crystal Structure of 8-Bromo-quinoline Derivatives

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Compound of Interest

Compound Name: **8-Bromo-4-methylquinoline**

Cat. No.: **B185793**

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Disclaimer: Despite a comprehensive search, no experimental or computational data on the crystal structure of **8-Bromo-4-methylquinoline** was found in the available scientific literature. This guide therefore presents a detailed analysis of the crystal structure of a closely related isomer, 8-Bromo-2-methylquinoline, to provide researchers, scientists, and drug development professionals with a representative understanding of the crystallographic features of this class of compounds. All data and protocols presented herein pertain to 8-Bromo-2-methylquinoline.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core structure of many pharmacologically active agents. The introduction of a bromine atom and a methyl group to the quinoline scaffold can significantly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. Understanding the precise three-dimensional arrangement of these molecules through single-crystal X-ray diffraction is paramount for structure-based drug design and development. This guide details the crystallographic analysis of 8-Bromo-2-methylquinoline, offering insights into its molecular geometry and crystal packing.

Crystal Structure Analysis of 8-Bromo-2-methylquinoline

The crystal structure of 8-Bromo-2-methylquinoline reveals a planar bicyclic system. The dihedral angle between the benzene and pyridine rings of the quinoline system is minimal, at

0.49 (16)°.[1][2] The molecules in the crystal lattice are organized in a face-to-face π - π stacking arrangement.[1] The distance between the centroids of the benzene and pyridine rings of adjacent molecules is 3.76 Å, indicating significant intermolecular interactions that stabilize the crystal packing.[1][3] Notably, there is no evidence of hydrogen bonding in the crystal structure.[1][3]

The following tables summarize the key quantitative data obtained from the single-crystal X-ray diffraction analysis of 8-Bromo-2-methylquinoline.

Table 1: Crystal Data and Structure Refinement Details[1]

Parameter	Value
Empirical Formula	<chem>C10H8BrN</chem>
Formula Weight	222.08 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a	5.0440 (17) Å
b	13.467 (4) Å
c	13.391 (4) Å
α	90°
β	97.678 (4)°
γ	90°
Volume	901.4 (5) Å ³
Z	4
Density (calculated)	1.636 Mg/m ³
Absorption Coefficient (μ)	4.50 mm ⁻¹
Temperature	291 K
Radiation	Mo Kα ($\lambda = 0.71073$ Å)
Final R indices [I > 2σ(I)]	R1 = 0.071, wR2 = 0.195
R indices (all data)	R1 = 0.156, wR2 = 0.221
Goodness-of-fit on F ²	1.01

Table 2: Data Collection and Refinement Statistics[1]

Parameter	Value
Diffractometer	Bruker SMART APEX CCD
Reflections collected	4668
Independent reflections	1765
Reflections with $I > 2\sigma(I)$	1039
R_{int}	0.156
Refinement method	Full-matrix least-squares on F^2
Data / restraints / parameters	1765 / 0 / 110
$\Delta\rho_{\text{max}}, \Delta\rho_{\text{min}}$	0.88, -0.91 e·Å ⁻³

Experimental Protocols

The following sections provide a detailed methodology for the synthesis, crystallization, and crystal structure determination of 8-Bromo-2-methylquinoline.

A solution of 2-bromoaniline (0.05 mol), boric acid (3.10 g), and 18% HCl (50 ml) was heated to reflux. A mixture of crotonaldehyde (0.06 mol) and 2-bromonitrobenzene (0.01 mol) was then slowly added with stirring over 1 hour. The reaction mixture was stirred at 373 K for an additional 2.5 hours. Subsequently, an equimolar amount of anhydrous ZnCl₂ was added with vigorous stirring for 0.5 hours. After the reaction was complete, the solution was cooled in an ice bath, and the crude brown solid was filtered and washed with 2-propanol. The solid was then dissolved in water and neutralized with concentrated NH₃·H₂O solution to a pH of 8. After cooling, the product was filtered and air-dried, yielding a grey solid.

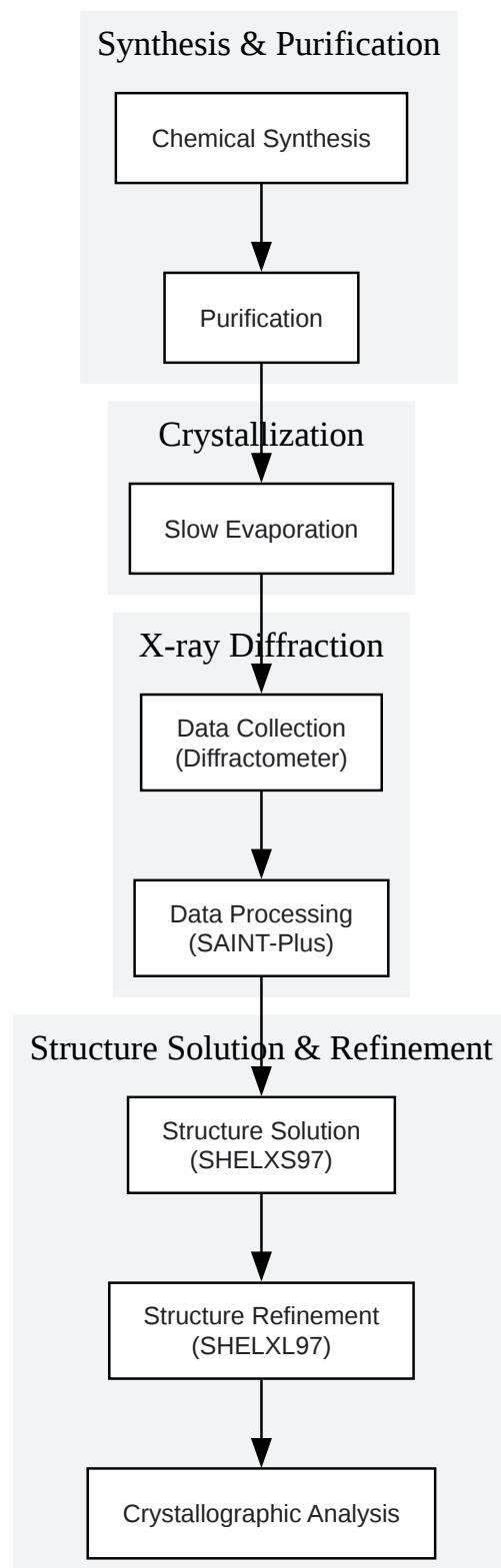
Single crystals of 8-Bromo-2-methylquinoline suitable for X-ray diffraction were obtained by the slow evaporation of an ethanol solution of the purified compound at room temperature.

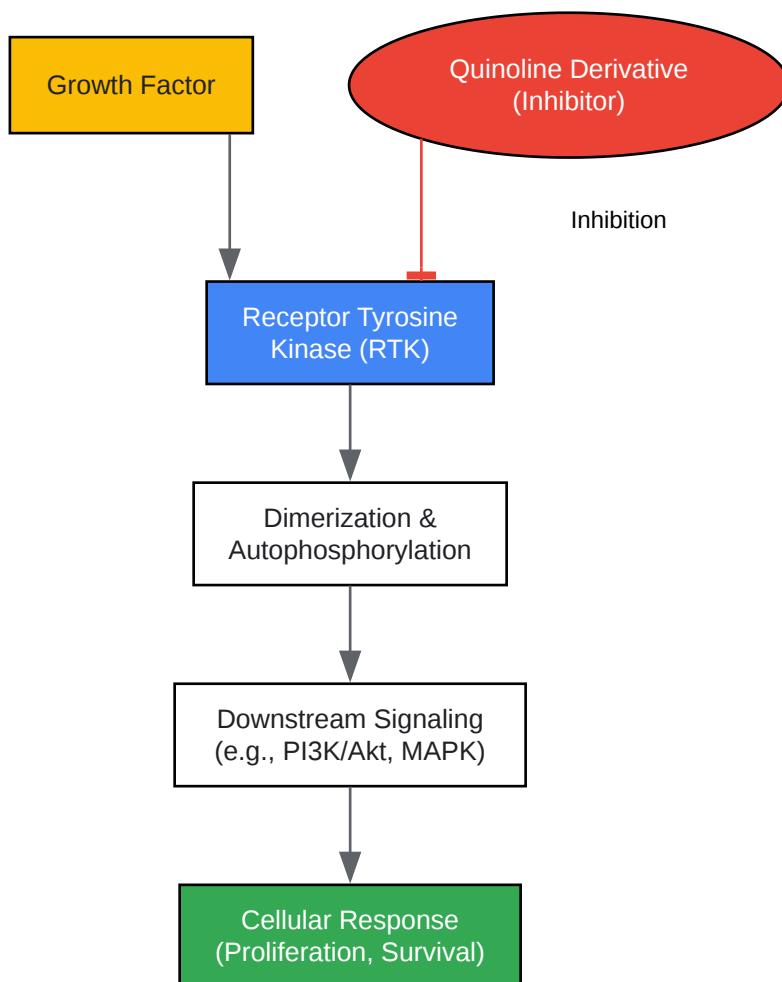
A suitable single crystal was mounted on a Bruker SMART APEX CCD diffractometer. The crystallographic data were collected using Mo K α radiation. The collected data were processed using the SAINT-Plus software. The structure was solved by direct methods using SHELXS97 and refined by full-matrix least-squares on F^2 using SHELXL97. An absorption correction was

applied using SADABS. Hydrogen atoms were positioned geometrically and refined using a riding model.

Visualizations

The following diagram illustrates the general workflow for the determination of a small molecule crystal structure, from synthesis to final data analysis.





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